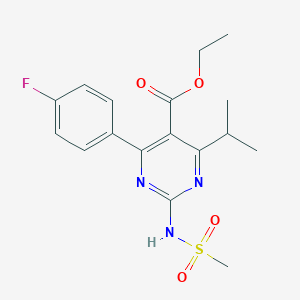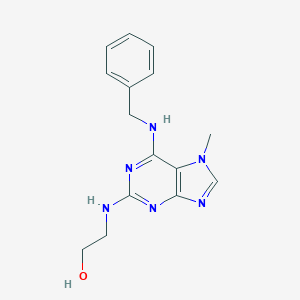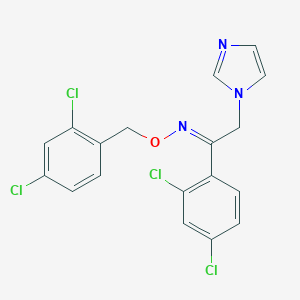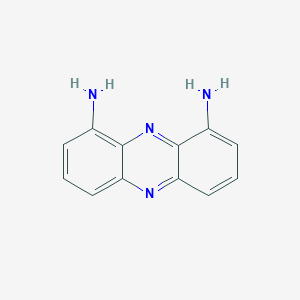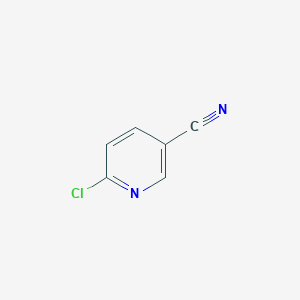
2-氯-5-氰基吡啶
概述
描述
2-Chloro-5-cyanopyridine (2C5CP) is a nitrogen-containing heterocyclic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol, acetone, and ether. 2C5CP is used as a building block in the synthesis of various organic compounds and as a reagent in various chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
药理学:阿尔茨海默病研究
2-氯-5-氰基吡啶: 已被用于合成异配位铜(II)羧酸盐,这些羧酸盐在阿尔茨海默病治疗方面显示出希望。 这些化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出高度抑制活性,表明其具有潜在的治疗应用 .
农业:杀虫剂合成
在农业领域,2-氯-5-氰基吡啶是合成具有杀虫特性的化合物的先驱。 它参与了三氟甲基吡啶衍生物的合成,这些衍生物是活性农药成分中的关键结构单元 .
材料科学:电子材料
这种化合物在材料科学中很重要,特别是在电子材料的开发中。 它的衍生物用于制造导电聚合物和其他在电子学中有应用的材料 .
化学合成:有机中间体
2-氯-5-氰基吡啶: 是有机合成中的一种宝贵中间体。 它用于制备各种吡啶衍生物,这些衍生物是合成更复杂有机分子的关键构建块 .
环境科学:生态毒理学研究
虽然没有直接用于环境科学,但2-氯-5-氰基吡啶是生态毒理学研究的主题,以了解其对环境的影响并确保安全的操作和处置实践 .
生物化学研究:生物材料
在生物化学研究中,2-氯-5-氰基吡啶用作生物化学试剂。 它用作生物材料或生命科学相关研究中的有机化合物,有助于了解生物化学过程 .
作用机制
Target of Action
2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .
Result of Action
As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .
生化分析
Biochemical Properties
2-Chloro-5-cyanopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of (6-chloro-3-pyridyl)methylamine and 2-(N-methyl-N-isopropylamino)-5-cyanopyridine . These interactions are crucial for the synthesis of complex organic molecules, which can be used in further biochemical studies.
Molecular Mechanism
At the molecular level, 2-Chloro-5-cyanopyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which can further influence cellular processes. The detailed understanding of these molecular mechanisms is crucial for the development of new biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-cyanopyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-cyanopyridine is stable under normal conditions, but its effects can vary depending on the experimental setup and duration .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-cyanopyridine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of 2-Chloro-5-cyanopyridine in biochemical research .
Transport and Distribution
The transport and distribution of 2-Chloro-5-cyanopyridine within cells and tissues are critical for its biochemical effects. The compound can interact with specific transporters or binding proteins, which can influence its localization and accumulation within cells. These interactions are important for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Chloro-5-cyanopyridine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes .
属性
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?
A: 2-Chloro-5-cyanopyridine serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]
Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?
A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating 2-chloro-5-cyanopyridine in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.
Q3: Can you provide an example of how 2-chloro-5-cyanopyridine is used to develop compounds with potential biological activity?
A: One study [] explored the fungicidal activity of derivatives derived from 2-chloro-5-cyanopyridine. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using 2-chloro-5-cyanopyridine as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using 2-chloro-5-cyanopyridine as a scaffold for developing novel antifungal agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


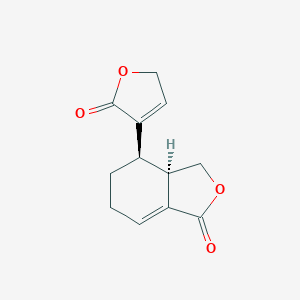
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

